1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)indoline
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Overview
Description
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydro-1H-indole is a complex organic compound that features a pyrazole ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydro-1H-indole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Indole Formation: The indole moiety is synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reaction: The final step involves coupling the sulfonylated pyrazole with the indole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.
Scientific Research Applications
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Sulfonylated Indoles: Compounds with a sulfonyl group attached to an indole ring.
Uniqueness
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydro-1H-indole is unique due to the combination of the pyrazole and indole moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H15N3O2S |
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Molecular Weight |
277.34 g/mol |
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole |
InChI |
InChI=1S/C13H15N3O2S/c1-9-13(10(2)15-14-9)19(17,18)16-8-7-11-5-3-4-6-12(11)16/h3-6H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
OCARDLVJPMNZHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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